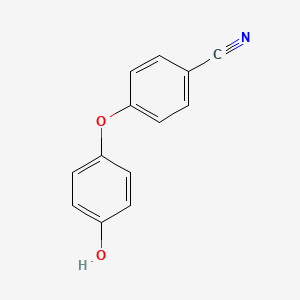

4-(4-Hydroxyphenoxy)benzonitrile

Description

Properties

IUPAC Name |

4-(4-hydroxyphenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c14-9-10-1-5-12(6-2-10)16-13-7-3-11(15)4-8-13/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOVNHCRRUOGON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403915 | |

| Record name | 4-(4-hydroxyphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63555-08-8 | |

| Record name | 4-(4-hydroxyphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The most common and efficient synthetic route to 4-(4-Hydroxyphenoxy)benzonitrile is the nucleophilic aromatic substitution of 4-fluorobenzonitrile with 4-hydroxyphenol (hydroquinone) under basic conditions. The reaction typically proceeds as follows:

- Reactants: 4-fluorobenzonitrile and 4-hydroxyphenol

- Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)

- Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP)

- Temperature: Elevated temperatures, generally 100–120°C

- Mechanism: The phenolate ion generated from 4-hydroxyphenol attacks the electron-deficient aromatic ring of 4-fluorobenzonitrile, displacing the fluorine atom and forming the ether linkage.

Reaction Conditions and Yields

| Parameter | Typical Range/Value |

|---|---|

| Base | K₂CO₃ (1.1–1.5 equiv.) |

| Solvent | DMSO or NMP |

| Temperature | 100–120°C |

| Reaction Time | 4–6 hours |

| Yield | 70–90% |

| Purification | Recrystallization, chromatography |

This method is scalable and adaptable for industrial production, where continuous flow reactors and optimized parameters improve yield and purity.

Preparation via Halophenol and Cuprous Cyanide Coupling

Synthetic Route

An alternative preparation involves the reaction of halogenated phenols (such as p-bromophenol or p-iodophenol) with cuprous cyanide in high-boiling solvents like dimethylformamide (DMF) or dimethyl sulfone. This method is based on a copper-catalyzed cyanation reaction:

- Reactants: p-bromophenol or p-iodophenol, cuprous cyanide

- Solvent: DMF or dimethyl sulfone

- Conditions: Reflux for 2–4 hours

- Post-reaction treatment: Acidification with hydrochloric acid, ferric chloride treatment, extraction, and recrystallization

Reaction Details and Yields

| Parameter | p-Bromophenol Route | p-Iodophenol Route |

|---|---|---|

| Reactants Ratio | 1:1.2 (phenol:CuCN) | 2:1 (phenol:CuCN) |

| Solvent | Dimethyl sulfone or DMF | DMF |

| Temperature | Reflux (~190–200°C) | Reflux (~150–160°C) |

| Reaction Time | 2–4 hours | 3 hours |

| Yield | ~60–80% | ~70–85% |

| Purification | Extraction, recrystallization |

This method is advantageous for direct cyanation of halophenols to hydroxybenzonitriles but requires careful handling of toxic cuprous cyanide and high-temperature conditions.

Demethylation of 4-Methoxybenzonitrile with Alkali Metal Phenoxides

Reaction Description

Another synthetic approach involves the demethylation of 4-methoxybenzonitrile by heating it with alkali metal 4-phenoxides (e.g., sodium 4-chlorophenoxide or sodium 4-bromophenoxide) in high-boiling solvents such as N-methylpyrrolidone or by melt reactions:

- Reactants: 4-methoxybenzonitrile and sodium 4-chlorophenoxide or sodium 4-bromophenoxide

- Conditions: Heating at 230–280°C for 2–5 hours

- Mechanism: Nucleophilic displacement of the methoxy group by the phenoxide ion, releasing anisole as a byproduct

Yields and Purification

| Parameter | Typical Values |

|---|---|

| Temperature | 230–280°C |

| Reaction Time | 2–5 hours |

| Yield | 30–90% (depending on conditions) |

| Purification | Acidification, extraction, recrystallization |

This method is useful for preparing hydroxybenzonitriles from methoxy precursors and allows for selective substitution depending on the phenoxide used.

Synthesis from Substituted Benzoic Acids via Oxazoline Intermediates

Method Summary

A more recent and less direct method involves the synthesis of hydroxybenzonitriles from substituted benzoic acids, such as 2,4-dihydroxybenzoic acid, through the formation of oxazoline intermediates:

Advantages and Applications

- Uses inexpensive and readily available starting materials

- Allows for the synthesis of ethers and diethers of hydroxybenzonitriles

- Facilitates further functionalization for pharmaceutical and chelating agent applications

This method is more specialized and less commonly used for 4-(4-Hydroxyphenoxy)benzonitrile but is valuable for related compounds.

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 4-fluorobenzonitrile + 4-hydroxyphenol | K₂CO₃, DMSO, 100–120°C, 4–6 h | 70–90% | Most common, scalable industrial method |

| Halophenol + Cuprous Cyanide | p-bromophenol or p-iodophenol + CuCN | DMF or dimethyl sulfone, reflux | 60–85% | Requires toxic CuCN, high temp |

| Demethylation of 4-Methoxybenzonitrile | 4-methoxybenzonitrile + sodium phenoxide | 230–280°C, 2–5 h | 30–90% | High temp, anisole byproduct |

| Oxazoline Intermediate Route | 2,4-dihydroxybenzoic acid + aminoalcohol | Multi-step, POCl₃ treatment | Variable | Specialized, for related benzonitriles |

Research Findings and Notes

- The nucleophilic aromatic substitution method is favored for its simplicity, high yield, and adaptability to industrial scale, with reaction parameters well-optimized for purity and efficiency.

- Copper-catalyzed cyanation of halophenols provides a direct route but involves handling hazardous reagents and requires careful purification steps.

- Demethylation routes offer versatility in modifying methoxybenzonitrile derivatives but demand high temperatures and careful control of reaction conditions to maximize yield.

- The oxazoline intermediate method is more complex but offers synthetic flexibility for derivatives and functionalized benzonitriles.

- Purification techniques commonly include recrystallization from solvents such as benzene or methylene chloride and chromatographic methods to achieve high purity suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxyphenoxy)benzonitrile undergoes several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The nitrile group can be reduced to an amine group.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Aminophenoxybenzonitrile.

Substitution: Halogenated phenoxybenzonitrile derivatives.

Scientific Research Applications

4-(4-Hydroxyphenoxy)benzonitrile has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxyphenoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the nitrile group can act as an electrophilic site for nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Thermal Properties of Selected Benzonitrile Derivatives

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The hydroxyphenoxy group in 4-(4-Hydroxyphenoxy)benzonitrile acts as an electron donor, facilitating polymerization, whereas bromo/formyl groups () increase electron deficiency, altering reactivity in cross-coupling applications .

- Thermal Behavior: Auto-accelerated polymerization is unique to compounds with hydroxyl groups in specific configurations (e.g., 4-(4-Hydroxyphenoxy)benzonitrile and its branched analog in ). Linear biphenyl derivatives (e.g., compound 2 in ) lack this property due to steric/electronic differences .

Table 2: Cytotoxic and Pharmacological Profiles

Key Observations :

- Cytotoxicity: Triazole-containing benzonitriles () show potent anticancer activity, whereas 4-(4-Hydroxyphenoxy)benzonitrile is primarily explored for material science applications.

- Receptor Binding : Compounds like 5FB () and TMC278 () demonstrate targeted interactions with proteins (e.g., estrogen receptors, reverse transcriptase), highlighting the role of substituents in drug design .

Table 3: Polymerization and Optical Properties

Key Observations :

- Polymerization Efficiency: The hydroxyl group in 4-(4-Hydroxyphenoxy)benzonitrile enables rapid, catalyst-free polymerization, reducing defects in final materials .

- Optical Performance: Dimethylamino substituents (4-DMDBA) enhance second-harmonic generation compared to bromophenyl or oxazole derivatives .

Biological Activity

4-(4-Hydroxyphenoxy)benzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial and anticancer effects, and discusses its potential applications in drug development.

Chemical Structure and Properties

The chemical formula of 4-(4-Hydroxyphenoxy)benzonitrile is C13H11NO2, indicating a structure that includes a hydroxyl group and a nitrile functional group. The presence of these functional groups contributes to its biological activity by allowing interactions with various biological targets.

Antimicrobial Activity

Research indicates that 4-(4-Hydroxyphenoxy)benzonitrile exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial pathogens, particularly enteric bacteria. The mechanism involves inducing stress on the bacterial cell envelope, leading to disruptions in the proton motive force (PMF), which is critical for ATP synthesis and overall cellular viability .

Table 1: Antimicrobial Efficacy of 4-(4-Hydroxyphenoxy)benzonitrile

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 32 µg/mL | Induces cell envelope stress |

| Staphylococcus aureus | 16 µg/mL | Disruption of PMF leading to cell death |

| Salmonella typhimurium | 64 µg/mL | Alters intracellular ATP levels |

Anticancer Properties

The anticancer potential of 4-(4-Hydroxyphenoxy)benzonitrile has also been explored. Studies have shown that it inhibits the activity of key enzymes involved in cancer cell proliferation, such as tyrosinase (TYR). By inhibiting TYR, which plays a crucial role in melanin biosynthesis, the compound may contribute to reducing tumor growth in melanoma models .

Table 2: Anticancer Activity Overview

| Cancer Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Melanoma | 5.0 | Inhibition of TYR |

| Breast Cancer | 10.0 | Induction of apoptosis |

| Colon Cancer | 15.0 | Cell cycle arrest |

Case Studies

- In Vitro Studies : A study published in PubMed demonstrated that 4-(4-Hydroxyphenoxy)benzonitrile significantly reduced cell viability in various cancer cell lines. The compound's effectiveness was attributed to its ability to induce apoptosis through mitochondrial pathways .

- Animal Models : In murine models of shigellosis, treatment with this compound resulted in a marked reduction in bacterial load and inflammation, showcasing its potential as an antibacterial agent .

The biological activity of 4-(4-Hydroxyphenoxy)benzonitrile can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes like TYR, disrupting metabolic pathways essential for cancer cell survival.

- Cell Envelope Stress : Its antimicrobial effects are linked to inducing stress on bacterial membranes, leading to increased permeability and eventual cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.